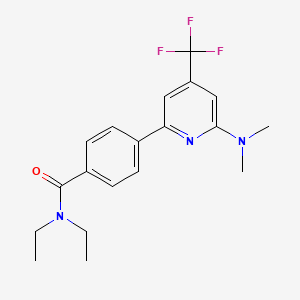
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide
Descripción general
Descripción
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide, also known as DMTF, is a pyridine-based compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The exact mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin structure. Additionally, it has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cell cycle progression and angiogenesis (the formation of new blood vessels). Additionally, it has been shown to modulate the immune system, potentially enhancing the body's ability to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, its ability to induce apoptosis and inhibit cell cycle progression makes it a promising candidate for cancer treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide. One area of interest is its potential as a combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential effects on healthy cells. Finally, there is potential for the development of analogues or derivatives of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-5-25(6-2)18(26)14-9-7-13(8-10-14)16-11-15(19(20,21)22)12-17(23-16)24(3)4/h7-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCHZDXWPKFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)
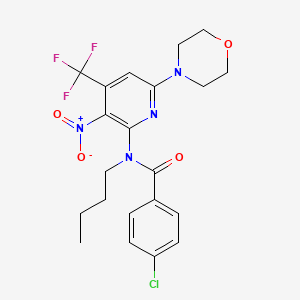
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)
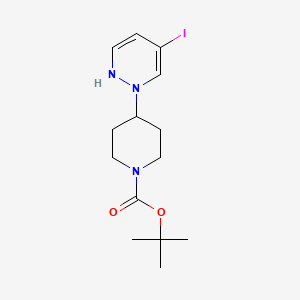
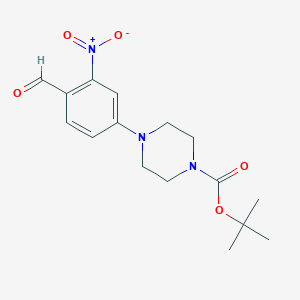
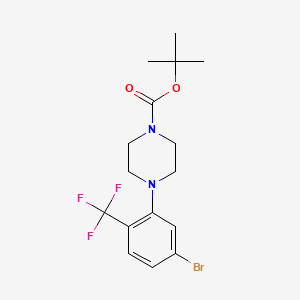
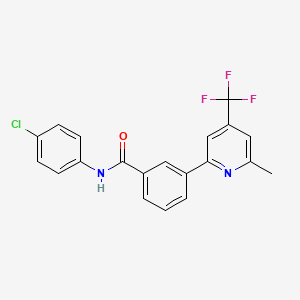
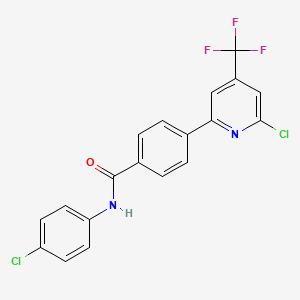

![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)

